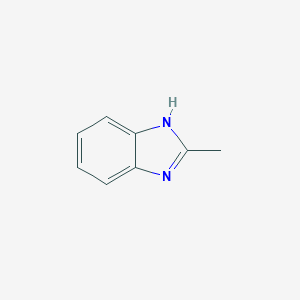

2-Methylbenzimidazole

Description

Overview of Benzimidazole (B57391) Heterocycles in Chemical Science

Heterocyclic compounds, which are organic molecules containing at least one non-carbon atom within a ring structure, are fundamental to many areas of science. Among these, the benzimidazole scaffold, a bicyclic system composed of a fused benzene (B151609) and imidazole (B134444) ring, holds a place of prominence. iosrphr.org This aromatic heterocyclic system is a crucial pharmacophore, meaning it is a key structural feature responsible for a drug's biological activity. iosrphr.orglongdom.org Benzimidazoles are isosteres of naturally occurring nucleotides, which allows them to interact readily with biological macromolecules. rsc.org Their unique structure, featuring two nitrogen atoms, imparts both acidic and basic (amphoteric) properties and the capacity for extensive chemical modification. This versatility has led to their widespread use in medicinal chemistry, with derivatives showing a broad spectrum of pharmacological activities, including antimicrobial, antiviral, anticancer, and anti-inflammatory properties. ijarsct.co.inthieme-connect.comresearchgate.net Beyond pharmaceuticals, benzimidazoles are also significant in materials science and industrial applications.

Significance of 2-Methylbenzimidazole as a Pharmacophore and Building Block

Within the broader benzimidazole family, this compound (C₈H₈N₂) is a particularly important derivative. semanticscholar.org The simple addition of a methyl group at the 2-position of the benzimidazole core creates a foundational molecule that serves as both a valuable pharmacophore and a versatile synthetic building block. semanticscholar.orgchemicalbook.compubcompare.ai It is a key intermediate and precursor in the synthesis of more complex molecules, including a variety of pharmaceutical agents and agrochemicals. pubcompare.aiguidechem.comcymitquimica.com For instance, it is used to create substituted benzimidazo[1,2-a]quinolones and various compounds with demonstrated antibacterial and antifungal activities. chemicalbook.comsigmaaldrich.com The this compound framework has been instrumental in the development of novel heterocyclic structures with potential anti-inflammatory and antimicrobial properties. pubcompare.ai Its utility extends to materials science, where it functions as a ligand in coordination chemistry for creating coordination polymers and as a corrosion inhibitor. guidechem.comsigmaaldrich.com

Historical Context of Benzimidazole Synthesis and Early Research

The history of benzimidazole chemistry dates back to 1872, when Hobrecker first synthesized a derivative, 2,5-dimethylbenzimidazole, through the reduction of 2-nitro-4-methylacetanilide. ijarsct.co.insemanticscholar.orgscielo.br This discovery laid the groundwork for future explorations into this class of compounds. scielo.br A key advancement came with the development of more general synthetic methods. The Phillips-Ladenburg synthesis, involving the condensation of an o-phenylenediamine (B120857) with a carboxylic acid, became a widely used method for preparing various benzimidazole derivatives. colab.wssemanticscholar.org Early pharmacological research began to uncover the potential of these compounds, with a significant report in 1944 by Woolley on the antibacterial activity of some benzimidazole derivatives. ijarsct.co.in The discovery that 5,6-dimethylbenzimidazole (B1208971) is a structural component of vitamin B12 further highlighted the biological importance of this heterocyclic system. ijarsct.co.in

Structure

3D Structure

Propriétés

IUPAC Name |

2-methyl-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2/c1-6-9-7-4-2-3-5-8(7)10-6/h2-5H,1H3,(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LDZYRENCLPUXAX-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=NC2=CC=CC=C2N1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID5060641 | |

| Record name | 1H-Benzimidazole, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

132.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Beige crystalline solid; [Sigma-Aldrich MSDS] | |

| Record name | 2-Methylbenzimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19653 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Vapor Pressure |

0.0000274 [mmHg] | |

| Record name | 2-Methylbenzimidazole | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/19653 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

CAS No. |

615-15-6, 30304-58-6 | |

| Record name | 2-Methylbenzimidazole | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=615-15-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Methylbenzimidazole | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000615156 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 1H-Benzimidazole, 2-methyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0030304586 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-METHYLBENZIMIDAZOLE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=6500 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1H-Benzimidazole, 2-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 1H-Benzimidazole, 2-methyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5060641 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-methylbenzimidazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.009.466 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 1H-BENZIMIDAZOLE, 2-METHYL- | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZH8IWW7Y8B | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Synthetic Methodologies for 2 Methylbenzimidazole and Its Derivatives

Conventional Synthetic Routes to 2-Methylbenzimidazole

Conventional methods for synthesizing this compound are well-established and frequently employed in laboratory and industrial settings. These routes are characterized by the direct formation of the imidazole (B134444) ring fused to a benzene (B151609) ring.

Condensation Reactions of o-Phenylenediamine (B120857) with Carboxylic Acids and Derivatives.researchgate.netderpharmachemica.com

A cornerstone of benzimidazole (B57391) synthesis is the condensation reaction between o-phenylenediamine and carboxylic acids or their derivatives. researchgate.netderpharmachemica.com This approach, known as the Phillips method, is a widely recognized and effective way to produce 2-substituted benzimidazoles. The reaction typically involves heating equimolar amounts of the diamine and an aliphatic carboxylic acid. rsc.org

Polyphosphoric acid (PPA) serves as a potent catalyst and dehydrating agent in the synthesis of this compound from o-phenylenediamine and acetic acid. rjlbpcs.comnih.gov This method involves heating the reactants in the presence of PPA, which facilitates the cyclization and dehydration steps to form the benzimidazole ring. rsc.orgnih.gov Studies have shown that this reaction, when carried out at elevated temperatures, can produce good yields of the desired product. rsc.orgrjlbpcs.com For instance, reacting 4-nitrobenzene-1,2-diamine with benzoic acid in PPA at 150°C is a key step in the synthesis of certain benzimidazole derivatives. rsc.orgnih.gov

| Reactants | Catalyst/Medium | Conditions | Product | Reference |

| o-Phenylenediamine, Acetic Acid | Polyphosphoric Acid (PPA) | 100°C, 2 hours | This compound | rjlbpcs.com |

| 4-Nitrobenzene-1,2-diamine, Benzoic Acid | Polyphosphoric Acid (PPA) | 150°C, 10-15 hours | 2-Arylbenzoimidazole intermediate | rsc.orgnih.gov |

Acetic acid itself can act as both a reactant and a catalyst in the synthesis of this compound. chemicalbook.comyoutube.com The reaction involves heating a mixture of o-phenylenediamine and acetic acid. chemicalbook.com One procedure specifies heating the mixture at 100°C for 2 hours. chemicalbook.com Following the heating phase, the mixture is cooled, and a 10% sodium hydroxide (B78521) solution is added to make it slightly alkaline, leading to the precipitation of the crude product. chemicalbook.com Recrystallization from water with activated charcoal for decolorization yields the final product with a reported yield of 68%. chemicalbook.com Another protocol involves refluxing o-phenylenediamine with acetic acid and water for 45 minutes, followed by basification with concentrated ammonia (B1221849) solution to precipitate the product. youtube.com

| Reactants | Catalyst/Solvent | Conditions | Yield | Reference |

| o-Phenylenediamine, Acetic Acid | Acetic Acid | 100°C, 2 hours | 68% | chemicalbook.com |

| o-Phenylenediamine, Acetic Acid, Water | - | Reflux, 45 minutes | Not specified | youtube.com |

| o-Phenylenediamine, Glacial Acetic Acid | Toluene | Heating reflux, 2-12 hours | >85% | google.com |

Synthesis from o-Phenylenediamine and Aromatic Aldehydes.researchgate.netresearchgate.net

The condensation of o-phenylenediamine with aromatic aldehydes presents another significant route to benzimidazole derivatives. researchgate.netresearchgate.net This reaction typically proceeds under oxidative conditions to facilitate the cyclodehydrogenation of the intermediate Schiff base. researchgate.net Various catalysts and oxidizing agents have been employed to promote this transformation, including cobalt(II) supported on mesoporous silica, and simply exposing the reaction to air. rjlbpcs.comijariie.com An efficient method involves the acetic acid-promoted condensation of o-phenylenediamine with aldehydes under microwave irradiation in the absence of a transition metal catalyst, which offers a green chemistry approach. researchgate.net

Utilization of 2-(Chloromethyl)-1H-benzimidazole as Precursor.scirp.orgresearchgate.net

The compound 2-(chloromethyl)-1H-benzimidazole is a valuable precursor for the synthesis of various this compound derivatives. scirp.orgresearchgate.net This starting material can be synthesized through established methods. researchgate.net The reactive chloromethyl group allows for nucleophilic substitution reactions, enabling the introduction of different functional groups at the 2-position of the benzimidazole core. scirp.org For example, it can be reacted with various amines, thiols, and phenols to create a library of derivatives. researchgate.net Specifically, substituted 2-thiomethylbenzimidazoles, 2-phenoxymethylbenzimidazoles, and 2-aminomethylbenzimidazoles have been synthesized from 2-(chloromethyl)-1H-benzimidazole. researchgate.net

Synthesis of this compound Thiouronium Chloride Salt.scirp.orgtsijournals.comscirp.org

A key intermediate in the synthesis of certain this compound derivatives is the this compound thiouronium chloride salt. scirp.orgscirp.org This salt is prepared by reacting 2-(chloromethyl)-1H-benzimidazole with thiourea (B124793). scirp.orgscirp.org The synthesis involves refluxing a solution of 2-(chloromethyl)-1H-benzimidazole and thiourea in a suitable solvent like acetonitrile. scirp.org After refluxing for a period, typically around 1.5 to 2 hours, the mixture is cooled, leading to the formation of a precipitate. scirp.orgscirp.org This precipitate, the thiouronium salt, is then filtered, washed, and dried. scirp.orgscirp.org The resulting salt can then be used in subsequent reactions, such as S-alkylation, to produce a variety of 2-((thioalkyl)methyl)-1H-benzimidazole derivatives. scirp.org

Advanced and Green Synthetic Approaches

The evolution of synthetic organic chemistry has been marked by a significant shift towards methodologies that are not only efficient but also environmentally benign. In the context of this compound synthesis, this has translated into the adoption of advanced techniques and green chemistry principles to minimize waste, reduce energy consumption, and avoid the use of toxic substances.

Green Chemistry Principles in Benzimidazole Synthesis

The twelve principles of green chemistry serve as a foundational guide for developing sustainable chemical processes. ijarsct.co.insphinxsai.com These principles advocate for waste prevention, maximizing atom economy, using safer solvents and reagents, and designing energy-efficient processes. ijarsct.co.insphinxsai.com In the synthesis of benzimidazoles, these principles have been successfully applied through various innovative techniques. ijarsct.co.in

Glycerol (B35011), a byproduct of biodiesel production, has emerged as a promising green solvent due to its non-toxic, biodegradable, and non-volatile nature. uniovi.es Its high boiling point allows for reactions to be conducted at elevated temperatures without significant solvent loss. researchgate.net Catalyst-free condensation of o-phenylenediamine with various aldehydes and ketones has been successfully carried out in glycerol, yielding benzimidazoles and other related heterocyclic compounds. uniovi.esdntb.gov.ua For instance, heating a mixture of o-phenylenediamine and acetic acid in glycerol can produce this compound. The use of a glycerol-water system has also been reported as an efficient and environmentally friendly medium for the synthesis of 2-aryl benzimidazole derivatives. researchgate.netscirp.org A key advantage of using glycerol is the ease of product isolation, often achieved by simple extraction, and the potential for the solvent to be reused in subsequent reactions without significant loss of efficacy. uniovi.es

One study demonstrated the synthesis of 2-styrylbenzimidazoles by condensing o-phenylenediamine with cinnamic acids in glycerol at 170-180 °C. asianpubs.org This method provides good yields and a greener alternative to conventional synthetic routes. asianpubs.org

Interactive Data Table: Synthesis of 2-Styrylbenzimidazoles in Glycerol

| Reactant 1 | Reactant 2 | Solvent | Temperature (°C) | Product | Reference |

| o-Phenylenediamine | Cinnamic acid | Glycerol | 170-180 | 2-Styrylbenzimidazole | asianpubs.org |

| This compound | Benzaldehyde | Glycerol | 170-180 | 2-Styrylbenzimidazole | asianpubs.org |

Solid-phase synthesis offers a green alternative by minimizing or eliminating the use of solvents. asianpubs.org This technique often involves the physical grinding of reactants, which can lead to shorter reaction times and higher yields compared to conventional solution-phase methods. asianpubs.org The N-alkylation of this compound has been achieved through solid-phase synthesis by grinding the reactants together in a mortar and pestle at room temperature. asianpubs.org This solvent-free approach is not only environmentally friendly but also simplifies the work-up procedure. asianpubs.org

Microwave-assisted synthesis has gained significant traction as a green chemistry tool due to its ability to dramatically reduce reaction times, often from hours to minutes, and improve product yields. eijppr.comijprdjournal.com This technique involves the use of microwave irradiation to rapidly and uniformly heat the reaction mixture. ijprdjournal.com The synthesis of this compound from o-phenylenediamine and acetic acid has been successfully demonstrated using microwave irradiation, offering a faster and more energy-efficient alternative to conventional heating. ajrconline.orgiosrjournals.org In one reported procedure, irradiating a mixture of o-phenylenediamine, water, and acetic acid at 225 watts for 10 minutes resulted in the formation of this compound. ajrconline.org Another study reported a yield of 84.8% for the synthesis of this compound under microwave irradiation using a 001-H ion exchange resin as a catalyst. consensus.app

Interactive Data Table: Comparison of Conventional vs. Microwave Synthesis of this compound

| Method | Reaction Time | Yield (%) | Reference |

| Conventional Reflux | ~1 hour | Not Specified | ajrconline.org |

| Microwave Irradiation | 10 minutes | Not Specified | ajrconline.org |

| Microwave with 001-H resin | 30 minutes | 84.8 | consensus.app |

The use of natural and biodegradable catalysts is a key aspect of green chemistry. researchgate.net Extracts from natural sources, such as pomegranate peel powder, have been successfully employed as catalysts for the synthesis of benzimidazole derivatives. nanobioletters.com These natural catalysts are advantageous due to their low cost, ready availability, and environmentally friendly nature. nanobioletters.com One study reported the use of gooseberry amla (Phyllanthus emblica) fruit extract (GAFE) as an organoacid catalyst for the one-pot synthesis of N-benzhydrylpyridine-2-amines, highlighting the potential of natural extracts in promoting organic reactions under mild and green conditions. researchgate.net This approach avoids the use of toxic and expensive metal catalysts, offering a sustainable alternative for the synthesis of heterocyclic compounds. researchgate.netnanobioletters.com

Catalytic Methods for this compound Synthesis

The development of efficient catalytic systems has been instrumental in advancing the synthesis of this compound. Catalysts can significantly enhance reaction rates, improve selectivity, and enable reactions to proceed under milder conditions. A variety of catalysts, including both homogeneous and heterogeneous systems, have been explored for this purpose.

Heterogeneous catalysts are particularly attractive from a green chemistry perspective as they can be easily separated from the reaction mixture and recycled. Supported metal catalysts, such as Cu-Pd/γ-Al2O3, have shown high efficacy in the direct synthesis of this compound from 2-nitroaniline (B44862) and ethanol (B145695). mdpi.comresearchgate.net The addition of modifiers like magnesium (Mg) or potassium (K) to these catalysts can further enhance their activity and selectivity. mdpi.comacs.orgacs.org For instance, a Mg-modified Cu-Pd/γ-Al2O3 catalyst achieved a 98.8% yield of this compound from 2-nitroaniline after 6 hours of reaction. mdpi.comresearchgate.net Similarly, a K-modified catalyst demonstrated a 98.2% selectivity towards this compound in a continuous flow system. acs.org

Other catalytic systems that have been employed include Lewis acids like ZrOCl2·8H2O, which has been used for the one-pot synthesis of 2-substituted benzimidazoles from o-phenylenediamine and orthoesters. eijppr.com Organic bases such as 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU) have also been utilized as metal-free catalysts for the synthesis of benzimidazoles from o-phenylenediamine and aromatic aldehydes. researchgate.net

Interactive Data Table: Catalytic Synthesis of this compound

| Catalyst | Reactants | Yield (%) | Reference |

| Cu-Pd/γ-Al2O3 | 2-Nitroaniline, Ethanol | 89.2 | mdpi.comresearchgate.net |

| Cu-Pd/(Mg)γ-Al2O3 | 2-Nitroaniline, Ethanol | 98.8 | mdpi.comresearchgate.net |

| 5 wt %Cu–5 wt %Pd/γ-Al2O3 (K-modified) | o-Nitroaniline, Ethanol | 98.2 (selectivity) | acs.org |

| ZrOCl2·8H2O | o-Phenylenediamine, Orthoacetate | Good | eijppr.com |

| 001-H ion exchange resin (Microwave) | o-Phenylenediamine, Acetic acid | 84.8 | consensus.app |

Copper-Palladium Catalysis

One-Pot Reactions for Benzimidazole Formation

A variety of catalytic systems have been developed to facilitate these one-pot transformations. For instance, the condensation of o-phenylenediamine with aldehydes is a common and effective method for synthesizing 2-substituted benzimidazoles. nih.gov Numerous catalysts, including lanthanum chloride, have been shown to efficiently promote this reaction under mild conditions. nih.gov The use of such catalysts can obviate the need for harsh acidic or high-temperature conditions often required in older methods. nih.gov

Recent advancements have focused on the development of more sustainable and environmentally benign catalytic systems. These include the use of heterogeneous catalysts, which can be easily recovered and reused, and metal-free protocols. rsc.orgrsc.org For example, engineered MgO supported on dendritic fibrous nanosilica (MgO@DFNS) has been reported as a highly efficient and recyclable heterogeneous catalyst for the synthesis of benzimidazole derivatives from o-phenylenediamines and various aldehydes at ambient temperature. rsc.org

Furthermore, multicomponent reactions, a subset of one-pot syntheses, have been developed to construct the benzimidazole scaffold from three or more starting materials in a single operation. An iron(III) porphyrin-catalyzed three-component reaction of benzo-1,2-quinone, aldehydes, and ammonium (B1175870) acetate (B1210297) as a nitrogen source provides a domino pathway to benzimidazole derivatives in high yields. nih.gov

The direct synthesis of this compound from 2-nitroaniline and ethanol represents another innovative one-pot approach. mdpi.comresearchgate.net This reaction, often catalyzed by bimetallic systems like Cu-Pd supported on γ-Al2O3, involves a cascade of reactions including the reduction of the nitro group, dehydrogenation of the alcohol to an aldehyde, and subsequent condensation and cyclization. mdpi.comresearchgate.netacs.org The efficiency of these catalysts can be significantly enhanced by the addition of promoters such as magnesium. mdpi.comresearchgate.net

The choice of solvent, catalyst, and reaction conditions can be tailored to accommodate a wide range of functional groups on both the o-phenylenediamine and the aldehyde, allowing for the synthesis of a diverse library of benzimidazole derivatives. rsc.org The development of these one-pot methodologies continues to be an active area of research, with a focus on improving catalyst efficiency, expanding the substrate scope, and adhering to the principles of green chemistry. rhhz.net

The following tables provide an overview of various one-pot synthetic methods for this compound and its derivatives, detailing the reactants, catalysts, and reaction conditions employed.

Table 1: One-Pot Synthesis of 2-Substituted Benzimidazoles from o-Phenylenediamine and Aldehydes

| Catalyst | Aldehyde | Solvent | Temperature (°C) | Reaction Time | Yield (%) |

| LaCl₃·7H₂O | Benzaldehyde | Methanol | Room Temp | 2.5 h | 94 |

| MgO@DFNS | Benzaldehyde | Methanol | Room Temp | 30 min | 98 |

| Bismuth Nitrate (B79036) | 4-Nitrobenzaldehyde | Ethanol | Room Temp | 60 min | 95 |

| ZnFe₂O₄ (ultrasound) | Benzaldehyde | Ethanol | - | 30 min | 92 |

| Fe(III) porphyrin | 4-Methoxybenzaldehyde | Ethanol | 80 | - | 86 |

This table presents a selection of catalytic systems for the one-pot synthesis of benzimidazole derivatives from o-phenylenediamine and various aldehydes, highlighting the reaction conditions and corresponding yields. nih.govrsc.orgnih.govrhhz.netichem.md

Table 2: One-Pot Synthesis of this compound from 2-Nitroaniline and Ethanol

| Catalyst | Promoter | Temperature (°C) | Reaction Time (h) | 2-Nitroaniline Conversion (%) | This compound Yield (%) |

| Pd/γ-Al₂O₃ | - | 200 | 12 | 35.4 | 33.2 |

| Cu/γ-Al₂O₃ | - | 200 | 12 | 0 | 0 |

| Cu-Pd/γ-Al₂O₃ | - | 200 | 6 | 100 | 89.2 |

| Cu-Pd/γ-Al₂O₃ | Mg | 200 | 6 | 100 | 98.8 |

This table details the catalytic performance for the direct one-pot synthesis of this compound from 2-nitroaniline and ethanol, demonstrating the effect of different catalysts and promoters on conversion and yield. mdpi.comresearchgate.net

Spectroscopic Characterization and Structural Elucidation of 2 Methylbenzimidazole

Vibrational Spectroscopy Studies

Vibrational spectroscopy, encompassing both infrared and Raman techniques, serves as a powerful tool for identifying functional groups and elucidating the molecular structure of 2-methylbenzimidazole.

The FT-IR spectrum of this compound is characterized by distinct absorption bands that correspond to the vibrational modes of its functional groups. semanticscholar.org The N-H stretching vibration is typically observed in the high-frequency region, with one report identifying it at 3385 cm⁻¹. semanticscholar.org The aromatic C-H stretching vibrations appear around 3026 cm⁻¹. semanticscholar.org

The region between 600 and 1700 cm⁻¹ is complex, containing vibrations from carbon-nitrogen and carbon-carbon valence bonds. mdpi.com The C=N and C=C stretching vibrations have been noted around 1622 cm⁻¹, while the C-N stretching is assigned to a band near 1273 cm⁻¹. semanticscholar.orgcore.ac.uk Bending vibrations of the benzene (B151609) and imidazole (B134444) rings are found in the 100-1200 cm⁻¹ range. mdpi.com Theoretical analyses using Density Functional Theory (DFT) have been employed to support the assignment of these experimental vibrational bands. researchgate.netresearchgate.net

A representative set of FT-IR vibrational bands for this compound is presented below.

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| 3385 | N-H stretching | semanticscholar.org |

| 3026 | C-H aromatic stretching | semanticscholar.org |

| 1622 | C=N and C=C stretching | core.ac.uk |

| 1273 | C-N stretching | semanticscholar.org |

| ~900 | Aromaticity | semanticscholar.org |

Raman spectroscopy provides complementary information to FT-IR for the structural analysis of this compound. Theoretical analysis based on DFT calculations indicates that the vibrational spectrum of the molecule consists of 48 modes. mdpi.com High-frequency stretching vibrations of carbon-hydrogen bonds are observed around 3000 cm⁻¹. mdpi.com

The spectral range from 1400 cm⁻¹ to 1600 cm⁻¹ is associated with C-C aromatic stretching vibrations. mdpi.com Studies have also investigated the N-H stretching mode, which can be influenced by intermolecular interactions like hydrogen bonding. bohrium.com Experimental Raman spectra, often measured on crystal powders, have been interpreted with the aid of DFT calculations to assign the observed vibrational modes accurately. mdpi.comresearchgate.netresearchgate.net

Key Raman spectral data are summarized in the table below.

| Wavenumber (cm⁻¹) | Assignment | Reference(s) |

| ~3000 | C-H stretching vibrations | mdpi.com |

| 1400 - 1600 | C-C aromatic stretching | mdpi.com |

| 600 - 1700 | C-N and C-C valence bonds | mdpi.com |

| 100 - 1200 | Benzene and imidazole ring bendings | mdpi.com |

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a fundamental technique for determining the precise structure of this compound by probing the magnetic properties of its atomic nuclei, primarily ¹H and ¹³C.

The ¹H NMR spectrum of this compound provides detailed information about the chemical environment of the protons in the molecule. In a deuterated dimethyl sulfoxide (B87167) (DMSO-d6) solvent, the methyl protons (CH₃) typically appear as a singlet at approximately 2.51 ppm. rsc.org The protons of the benzene ring (Ar-H) resonate in the downfield region, generally between 7.11 and 7.59 ppm, appearing as a set of multiplets. rsc.org The N-H proton of the imidazole ring is also observed, with a reported chemical shift of 12.3 ppm. arabjchem.org The integration of these signals corresponds to the number of protons in each group (3H for the methyl group, 4H for the aromatic protons, and 1H for the N-H proton). rsc.orgarabjchem.org

A summary of typical ¹H NMR chemical shifts is provided below.

| Proton | Chemical Shift (δ, ppm) | Solvent | Multiplicity | Reference(s) |

| CH₃ | 2.51 | DMSO-d6 | Singlet | rsc.org |

| Ar-H | 7.11 - 7.14 | DMSO-d6 | Multiplet | rsc.org |

| Ar-H | 7.46 - 7.49 | DMSO-d6 | Multiplet | rsc.org |

| N-H | 12.3 | DMSO | Singlet | arabjchem.org |

The ¹³C NMR spectrum complements the ¹H NMR data, providing information on the carbon skeleton of this compound. In DMSO-d6, the carbon of the methyl group (C2-CH₃) resonates at the highest field, around 15.0 ppm. rsc.org The carbon atom at position 2 of the imidazole ring (C2) is the most deshielded, appearing at approximately 151.6 ppm. rsc.org The carbons of the benzene ring appear in the intermediate region. The two non-bridgehead aromatic carbons (C5/C6) are observed around 121.3 ppm, while the two carbons adjacent to the fusion points (C4/C7) are found near 114.5 ppm. The two bridgehead carbons (C3a/C7a) have a chemical shift of about 139.4 ppm. rsc.org These assignments are consistent across multiple studies. rsc.orgcdnsciencepub.com

The characteristic ¹³C NMR chemical shifts are detailed in the following table.

| Carbon Atom | Chemical Shift (δ, ppm) | Solvent | Reference(s) |

| C2-CH₃ | 15.0 | DMSO-d6 | rsc.org |

| C4/C7 | 114.5 | DMSO-d6 | rsc.org |

| C5/C6 | 121.3 | DMSO-d6 | rsc.org |

| C3a/C7a | 139.4 | DMSO-d6 | rsc.org |

| C2 | 151.6 | DMSO-d6 | rsc.org |

To support and refine the interpretation of experimental NMR data, theoretical calculations of NMR shielding tensors are often performed. researchgate.net The Gauge-Including Atomic Orbital (GIAO) method is a widely used approach for these calculations. researchgate.net This method calculates the absolute magnetic shielding of each nucleus, which can then be converted to chemical shifts by referencing them against a standard, such as tetramethylsilane (B1202638) (TMS).

Studies have shown a good linear correlation between the experimental ¹H and ¹³C NMR chemical shifts and the calculated GIAO shielding tensors for this compound and its derivatives. researchgate.netresearchgate.net These theoretical calculations are instrumental in making unambiguous assignments of the NMR signals, especially for complex structures, and in understanding the structural parameters that influence the chemical shifts. researchgate.net The consistency between the GIAO-calculated and experimental NMR data validates the structural and electronic properties derived from both theoretical models and empirical measurements. researchgate.netresearchgate.net

Mass Spectrometry Analysis

Mass spectrometry is a powerful tool for determining the molecular weight and fragmentation pattern of compounds. In the analysis of this compound, a protonated molecular ion [M+H]⁺ is observed at a mass-to-charge ratio (m/z) of 133. rsc.org This technique, particularly when coupled with liquid chromatography (LC-MS), allows for the identification and confirmation of the compound in various matrices. nih.gov

The fragmentation of this compound under mass spectrometry provides further structural information. Common fragmentation patterns involve the loss of substituent groups and the breaking of the ring structure. For instance, the loss of a methyl radical (CH₃) can be observed. In some cases, an intermediate amide has been identified by its fragmentation pattern, which shows a neutral loss of a water molecule to form the protonated this compound at m/z 133. rsc.org

High-resolution mass spectrometry (HRMS) provides precise mass measurements, which can confirm the elemental composition of the molecule. For example, the calculated m/z for the lithiated adduct of a related dihydrobenzimidazole, (C₁₀H₁₄N₂)Li⁺, was found to be 169.1317, with an observed value of 169.1319, demonstrating the accuracy of this technique. pubcompare.ai

Interactive Data Table: Mass Spectrometry Data for this compound and Related Compounds

| Compound | Ion | Calculated m/z | Observed m/z | Technique | Reference |

|---|---|---|---|---|---|

| This compound | [M+H]⁺ | - | 133 | ESI-MS | rsc.org |

| This compound Intermediate Amide | [M+H]⁺ | - | 151 | ESI-MS | rsc.org |

| Dihydrobenzimidazole Derivative | [(C₁₀H₁₄N₂)Li]⁺ | 169.1317 | 169.1319 | HRMS (ESI) | pubcompare.ai |

X-ray Diffraction Analysis

X-ray diffraction techniques are crucial for determining the crystal structure and solid-state arrangement of molecules.

Single crystal X-ray diffraction (XRD) analysis provides detailed information about the three-dimensional arrangement of atoms within a crystal. For this compound and its derivatives, this technique has been used to determine unit cell parameters, space groups, and intermolecular interactions. For instance, a co-crystal of 2-methylbenzimidazolium thiocyanate (B1210189) and this compound was found to crystallize in a monoclinic system with the space group P2₁/n. nih.gov In another study, a copper(II) complex containing this compound, [Cu(CHO₂)₂(C₈H₈N₂)₂], was also found to have a monoclinic crystal system with the space group P2₁/n. iucr.org

These studies reveal that the molecules in the crystal lattice are often held together by hydrogen bonds. For example, in the 2-methylbenzimidazolium thiocyanate co-crystal, intermolecular N—H···N and N—H···S hydrogen bonds link the components into infinite chains. nih.gov

Interactive Data Table: Crystallographic Data for this compound Derivatives

| Compound | Crystal System | Space Group | Reference |

|---|---|---|---|

| 2-Methylbenzimidazolium thiocyanate–this compound (1/1) | Monoclinic | P 1 21/n 1 | nih.govcrystallography.net |

| Diformatobis(this compound)copper(II) | Monoclinic | P2₁/n | iucr.org |

| 2-methylbenzimidazolium perchlorate | Monoclinic | P2₁/n | nih.gov |

| MBI-phosphite | Monoclinic | P2₁/c | mdpi.comdoaj.org |

| MBI-phosphate-1 | Triclinic | P1 | mdpi.comdoaj.org |

| MBI-phosphate-2 | Triclinic | P1 | mdpi.comdoaj.org |

Powder X-ray diffraction (PXRD) is used to analyze the crystalline nature of a bulk sample. The XRD patterns of this compound and its derivatives show characteristic diffraction peaks that confirm their crystalline structure. nih.govresearchgate.net For example, in the study of catalysts containing this compound, XRD patterns revealed diffraction peaks corresponding to the γ-Al₂O₃ support at 2θ values of 37.6°, 45.8°, and 66.7°. mdpi.comacs.org The incorporation of this compound into porous materials has also been studied using XRD, which can confirm the presence of nanocrystallites of the compound within the pores. nih.gov

Elemental Analysis

Elemental analysis is a fundamental technique used to determine the percentage composition of elements (carbon, hydrogen, nitrogen, etc.) in a compound. This data is crucial for confirming the empirical and molecular formula of newly synthesized derivatives of this compound. researchgate.netsphinxsai.com For instance, the elemental analysis of 1-(2-propenyl)-2-methylbenzimidazole was performed to confirm its composition. researchgate.net Similarly, for a series of new this compound derivatives, elemental analysis was used alongside other spectroscopic methods to confirm their structures. researchgate.netresearchgate.net The results of elemental analysis are typically compared with the calculated theoretical values to verify the purity and identity of the compound. mdpi.com

Interactive Data Table: Elemental Analysis Data for a this compound Derivative

| Element | Calculated (%) | Found (%) | Reference |

|---|---|---|---|

| C | 75.34 | 75.37 | researchgate.net |

| H | 5.83 | 5.84 | researchgate.net |

| N | 18.83 | 18.81 | researchgate.net |

Advanced Spectroscopic and Imaging Techniques for Surface Adsorption

The adsorption and self-assembly of this compound on various surfaces have been investigated using advanced techniques that provide nanoscale resolution.

Scanning tunneling microscopy (STM) is a powerful surface imaging technique that allows for the visualization of molecules at the atomic scale. Studies have shown that this compound molecules can form ordered, hydrogen-bonded structures on copper surfaces like Cu(100) and Cu(111). acs.org On a partially oxidized Cu(110) surface, STM studies revealed that the adsorption of this compound can lead to the formation of copper islands due to the dehydrogenation of the molecule and subsequent reduction of the copper oxide. researchgate.netnih.gov The molecules were observed to adsorb in a flat-lying configuration. researchgate.netnih.gov Upon annealing, the adsorbed molecules can change their configuration, for instance, to a tilted flat-lying arrangement on CuO strips. researchgate.netnih.gov These studies provide valuable insights into the molecule-substrate and molecule-molecule interactions that govern the self-assembly process. acs.org

Non-Contact Atomic Force Microscopy (nc-AFM)

Non-contact atomic force microscopy (nc-AFM) has proven to be a powerful technique for the structural elucidation of this compound (MBI) at the single-molecule level, providing unprecedented insights into its adsorption behavior and surface interactions. nih.govresearchgate.netgrafiati.com Studies combining nc-AFM with scanning tunneling microscopy (STM) have been particularly informative, revealing the intricate details of MBI's arrangement on different substrates. nih.govresearchgate.net

Research conducted on a partially oxidized Cu(110) surface has demonstrated the utility of nc-AFM in characterizing the adsorption configurations and reactions of MBI molecules. nih.govgrafiati.com Upon deposition of MBI onto this surface, nc-AFM imaging, in conjunction with STM, revealed the formation of Cu islands and that the MBI molecules predominantly adsorb in a flat-lying configuration. nih.govresearchgate.net This observation is supported by comparative experiments on a bare Cu(110) surface, which indicate that the dehydrogenation of MBI molecules, through the cleavage of N-H bonds, leads to the reduction of copper oxide and the release of copper adatoms that subsequently form islands. nih.gov

High-resolution nc-AFM images have been instrumental in determining the precise orientation of MBI molecules. nih.govresearchgate.net For instance, after annealing the MBI-covered CuO/Cu(110) surface at 378 K, nc-AFM analysis showed that molecules adsorbed on the copper oxide strips adopt a tilted, flat-lying configuration. nih.govresearchgate.net This orientation suggests the formation of coordination bonds between the nitrogen atoms of the imidazole ring and the copper atoms of the substrate. nih.gov In contrast, on the copper regions of the same annealed surface, the molecules assemble into double-chains with an upright configuration. nih.govresearchgate.net The high resolution of nc-AFM allowed for the observation of similarities between the molecules in these double-chains and those at step edges, implying that copper atoms are extracted from the terraces to create slots that the molecules then preferentially occupy. nih.govresearchgate.net

The level of detail afforded by nc-AFM can even distinguish between different parts of the molecule. Features corresponding to the benzene rings and the methyl groups have been identified, which further aids in confirming the flat-lying molecular configuration in certain arrangements. researchgate.net The simultaneous and comparable brightness of these features in nc-AFM images is a key indicator of this orientation. researchgate.net

The table below summarizes the key findings from nc-AFM studies on this compound.

| Substrate | Deposition Conditions | Observed Molecular Configuration | Key Findings from nc-AFM | Reference |

| Partially oxidized Cu(110) | Room Temperature Deposition | Predominantly flat-lying | Dehydrogenation of MBI leads to CuO reduction and Cu island formation. | nih.gov |

| Partially oxidized Cu(110) | Annealed at 378 K | Tilted flat-lying on CuO strips; Upright double-chains on Cu regions | Formation of coordination bonds between N and Cu atoms. Extraction of Cu atoms from terraces to form molecular slots. | nih.govresearchgate.net |

| Cu(110) | - | Flat-lying at island and step edges | Simultaneous imaging of benzene and methyl groups confirms flat orientation. | researchgate.net |

Coordination Chemistry of 2 Methylbenzimidazole

2-Methylbenzimidazole as a Ligand in Transition Metal Complexes

The coordination of this compound can lead to the formation of mixed-ligand complexes, where other species, such as halides or carboxylates, also bind to the central metal ion. chemicalpapers.comnih.gov For instance, it has been used in conjunction with methacrylate (B99206) anions to synthesize copper(II) complexes. mdpi.com In some cases, the benzimidazole (B57391) nucleus can be part of a larger, more complex ligand structure, which can then coordinate to metal ions. rsc.orgresearchgate.net The study of these complexes is crucial for understanding their structure-activity relationships.

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with this compound generally involves the reaction of a metal salt with the ligand in a suitable solvent, often ethanol (B145695). upt.roscispace.com The resulting complexes can be characterized by various physicochemical techniques, including elemental analysis, molar conductivity, magnetic susceptibility measurements, and spectroscopic methods like IR, UV-Vis, and NMR. chemicalpapers.com

Copper (II) Complexes

Copper (II) complexes of this compound have been synthesized and characterized extensively. The reaction of copper(II) chloride with 1-benzoyl-2-methylbenzimidazole derivatives in a 1:2 molar ratio in ethanol under reflux yields bis(ligand) complexes. scispace.com Similarly, copper(II) methacrylate complexes with this compound have been prepared. mdpi.com These syntheses often result in crystalline products suitable for single-crystal X-ray diffraction, which allows for precise determination of their molecular structures. mdpi.com

Characterization studies reveal that the geometry of Cu(II) complexes can vary. For example, mononuclear complexes like [Cu(2-MeBzIm)₂(Macr)₂] exhibit a distorted octahedral geometry, while binuclear complexes such as [Cu₂(2-MeBzIm)₂(Macr)₄] can adopt a square pyramidal stereochemistry. mdpi.com The coordination of the this compound ligand through the imine nitrogen is a common feature, confirmed by IR spectroscopy. mdpi.com Electronic spectra provide insights into the d-d transitions of the Cu(II) ion, which are consistent with the observed geometries. mdpi.com

| Compound | Geometry | Key Characterization Findings |

| [Cu(2-MeBzIm)₂(Macr)₂] | Distorted Octahedral | Mononuclear structure. IR spectra show coordination through the imine nitrogen of this compound. Electronic spectra display two characteristic bands for d-d transitions in Cu(II). mdpi.com |

| [Cu₂(2-MeBzIm)₂(Macr)₄] | Square Pyramidal | Binuclear structure. The electronic spectrum shows a broad, asymmetric band shifted to higher wavenumbers. mdpi.com |

| [Cu(1-benzoyl-2-methylbenzimidazole)₂Cl₂] | Octahedral | Molar conductance in DMF suggests a 1:1 electrolyte. Magnetic moment and IR data support the proposed stereochemistry. scispace.com |

Vanadium Complexes

Mixed-ligand complexes of vanadyl(IV) with this compound and thiocyanate (B1210189) have been synthesized. chemicalpapers.com These complexes are generally prepared by reacting a vanadium salt with the ligands in an appropriate solvent. The resulting complexes have been characterized by elemental analysis, magnetic susceptibility, molar conductivity, and various spectroscopic techniques. chemicalpapers.com For instance, the complex [VO(2-MeBzIm)₂(SCN)₂] has been proposed to have a square pyramidal geometry. chemicalpapers.com The characterization data for this complex indicates it is a non-electrolyte in N,N-dimethyl formamide (B127407) (DMF). chemicalpapers.com

More complex vanadium compounds have also been synthesized using derivatives of 2-mercapto-5-methyl-benzimidazole. medcraveonline.com While not strictly this compound, this research highlights the versatility of the benzimidazole scaffold in coordinating with vanadium. medcraveonline.com

| Compound | Geometry | Key Characterization Findings |

| [VO(2-MeBzIm)₂(SCN)₂] | Square Pyramidal | Non-electrolyte in DMF. Characterized by elemental analysis, IR, UV-Vis, and magnetic susceptibility measurements, which support the proposed geometry. chemicalpapers.com |

Cobalt (II) Complexes

Cobalt(II) complexes with this compound have been synthesized and structurally characterized. The general formula for some of these complexes is [CoL₂X₂], where L is a 2-substituted benzimidazole and X is a halide. nih.gov For example, [Co(this compound)₂Cl₂] has been synthesized and its crystal structure determined. researchgate.net The synthesis typically involves the reaction of a cobalt(II) salt with the benzimidazole derivative in an ethanolic solution. bohrium.com

Spectroscopic and magnetic studies are key to characterizing these complexes. For instance, mixed-ligand complexes of Co(II) with this compound and thiocyanate, with the general formula [Co(2-MeBzIm)₂(SCN)₂], have been found to have a tetrahedral geometry. chemicalpapers.com Quantum-chemical investigations have also been employed to understand the geometry and spectral properties of Co(II) complexes derived from fluorescent benzimidazoles.

| Compound | Geometry | Key Characterization Findings |

| [Co(this compound)₂Cl₂] | Tetrahedral | Crystal structure determined by X-ray crystallography. The complex shows a tetrahedral geometry with the cobalt(II) ion coordinated to two this compound ligands and two chloride ions. researchgate.net |

| [Co(2-MeBzIm)₂(SCN)₂] | Tetrahedral | Characterized as a non-electrolyte in DMF. The tetrahedral geometry is supported by spectroscopic and magnetic data. chemicalpapers.com |

| [Co(2-phenylbenzimidazole)₂Cl₂] | Tetrahedral | Synthesis and spectroscopic characterization reported. The cytotoxic activity was evaluated, though found to be not significant for this isostructural cobalt(II) complex. nih.gov |

Nickel (II) Complexes

Nickel(II) complexes with this compound and its derivatives have been synthesized and characterized. For example, complexes with 1-benzoyl-2-methylbenzimidazole have been prepared by reacting NiCl₂·6H₂O with the ligand in ethanol. scispace.com The resulting complexes, with the general formula [M(L)₂Cl₂(H₂O)₂], are proposed to have an octahedral stereochemistry. scispace.com Mixed-ligand complexes of Ni(II) with this compound and thiocyanate, [Ni(2-MeBzIm)₂(SCN)₂], have been synthesized and characterized as having a tetrahedral geometry. chemicalpapers.com

The coordination environment of the nickel(II) ion can be influenced by the specific ligands involved. In a heteroligand complex involving acetylacetonate (B107027) and 2-amino-1-methylbenzimidazole (B158349), the Ni(II) atom displays an octahedral geometry, coordinating to two acetylacetonate ligands, one benzimidazole derivative, and a water molecule. nih.gov

| Compound | Geometry | Key Characterization Findings |

| [Ni(1-benzoyl-2-methylbenzimidazole)₂Cl₂(H₂O)₂] | Octahedral | The molar conductance in DMF suggests a 1:1 electrolyte. Magnetic moments and IR spectra support an octahedral stereochemistry with coordination through the pyridine (B92270) nitrogen and carbonyl oxygen of the two organic ligands. scispace.com |

| [Ni(2-MeBzIm)₂(SCN)₂] | Tetrahedral | Characterized as a non-electrolyte in DMF. Spectroscopic and magnetic data are consistent with a tetrahedral geometry. chemicalpapers.com |

| Nickel(II) acetylacetonate with 2-amino-1-methylbenzimidazole | Octahedral | The complex is composed of two acetylacetonate ligands, one 2-amino-1-methylbenzimidazole ligand, and a water molecule coordinated to the nickel atom. nih.gov |

Zinc (II) Complexes

Zinc(II) complexes with this compound and its derivatives are of interest, and several have been synthesized and characterized. upt.ronih.gov The general formula for these complexes is often [ZnL₂Cl₂], where L is the benzimidazole derivative. upt.ro The synthesis involves reacting ZnCl₂ with the respective ligand in an ethanolic solution. upt.ro These complexes are typically characterized by elemental analysis, molar conductivity, and IR spectra. upt.ro For instance, the complex [Zn(this compound)₂Cl₂] has been prepared and is proposed to have a tetrahedral configuration, with coordination through the pyridine nitrogen of the two organic ligands and two chloride anions. upt.ro

The crystal structure of [Zn(2mbz)₂Cl₂]·0.5H₂O has been determined, confirming a tetrahedral geometry around the zinc(II) ion. nih.gov Mixed-ligand complexes of zinc(II) with this compound and thiocyanate, [Zn(2-MeBzIm)₂(SCN)₂], also exhibit a tetrahedral geometry and are non-electrolytes in DMF. chemicalpapers.com

| Compound | Geometry | Key Characterization Findings |

| [Zn(this compound)₂Cl₂] | Tetrahedral | Characterized by elemental analysis, molar conductivity, and IR spectra. The proposed tetrahedral configuration involves coordination through the pyridine nitrogen of the two this compound ligands and two chloride ions. upt.ro |

| [Zn(2mbz)₂Cl₂]·0.5H₂O | Tetrahedral | The synthesis, structural, and spectroscopic characterization have been reported. The cytotoxic activity of this compound was evaluated and found to be significant. nih.gov |

| [Zn(2-MeBzIm)₂(SCN)₂] | Tetrahedral | Synthesized as a mixed-ligand complex. It is a non-electrolyte in DMF, and its tetrahedral geometry is supported by spectroscopic data. chemicalpapers.com |

Cadmium (II) Complexes

The coordination chemistry of cadmium(II) with this compound has been explored, leading to the formation of both mononuclear and polynuclear complexes. In several documented cases, this compound acts as a neutral monodentate ligand, coordinating to the cadmium(II) ion through the nitrogen atom of the imidazole (B134444) ring. epa.govscilit.com

One notable example is the centrosymmetric dinuclear complex, [Cd₂(Mebzlh)₄(NCS)₄]. epa.govresearchgate.net X-ray single-crystal diffraction analysis revealed that in this complex, two cadmium ions are bridged by a pair of thiocyanate N=S bridges. epa.govresearchgate.net The coordination sphere around each cadmium atom is completed by two nitrogen atoms from this compound ligands and one terminal nitrogen atom from a thiocyanate group, resulting in a highly distorted square pyramid geometry. epa.govresearchgate.net

In another instance, a mononuclear cadmium(II) complex with the formula [Cd(Mebzlh)₂(SCN)₂] has been synthesized and characterized. chemicalpapers.com Spectroscopic and analytical data suggest a tetrahedral geometry for this complex. chemicalpapers.com

Furthermore, two-dimensional coordination polymers of cadmium(II) incorporating this compound and polynitrile ligands have been synthesized via solvothermal methods. iucr.org In the complexes poly[trans,trans,trans-bis(μ-dicyanamido-κ²N¹:N³)bis(this compound-κN)cadmium(II)], [Cd(C₂N₃)₂(C₈H₈N₂)₂]n, and poly[trans,trans,trans-bis(this compound-κN)bis(μ-tricyanomethanido-κ²N:N')cadmium(II)], [Cd(C₄N₃)₂(C₈H₈N₂)₂]n, the cadmium atom occupies a center of inversion. iucr.org Each polynitrile ligand bridges two metal centers, forming sheets of 24-membered rings. iucr.org These sheets are further linked by N—H···N hydrogen bonds to create a three-dimensional framework. iucr.org

The synthesis of cadmium(II) complexes with the related ligand 2-amino-1-methylbenzimidazole has also been reported, resulting in mononuclear complexes with distorted-octahedral geometries where the ligand coordinates through the heterocyclic nitrogen atom. researchcommons.orgresearchgate.net

Table 1: Selected Cadmium (II) Complexes of this compound and Related Ligands

| Complex Formula | Geometry | Key Structural Features |

| [Cd₂(Mebzlh)₄(NCS)₄] | Distorted Square Pyramid | Dinuclear, thiocyanate bridges. epa.govresearchgate.net |

| [Cd(Mebzlh)₂(SCN)₂] | Tetrahedral | Mononuclear. chemicalpapers.com |

| [Cd(C₂N₃)₂(C₈H₈N₂)₂]n | Distorted Octahedral | 2D coordination polymer with dicyanamide (B8802431) bridges. iucr.org |

| [Cd(C₄N₃)₂(C₈H₈N₂)₂]n | Distorted Octahedral | 2D coordination polymer with tricyanomethanide bridges. iucr.org |

| [Cd(L)₂(Ac)₂]·H₂O (L = 2-amino-1-methylbenzimidazole) | Distorted Octahedral | Mononuclear, acetate (B1210297) ligands. researchcommons.orgresearchgate.net |

| [Cd(L)₂(NO₃)₂(H₂O)₂] (L = 2-amino-1-methylbenzimidazole) | Distorted Octahedral | Mononuclear, nitrate (B79036) and water ligands. researchcommons.orgresearchgate.net |

Silver (I) Complexes

The interaction of this compound with silver(I) ions has led to the synthesis and characterization of complexes with interesting structural and potential biological properties. In these complexes, this compound typically acts as a monodentate ligand, coordinating to the silver(I) center through one of its nitrogen atoms.

A notable example is the complex with the general formula [Ag(Mebzlh)X], where X is a thiocyanate ion. chemicalpapers.com Physicochemical and spectroscopic studies of this complex suggest a linear geometry. chemicalpapers.com

Furthermore, a series of silver(I) complexes with N-alkylbenzimidazole derivatives have been synthesized and characterized. dergipark.org.tr For instance, the reaction of N-methylbenzimidazole with silver nitrate yields the complex bis(N-methylbenzimidazole)silver(I) nitrate. dergipark.org.tr These complexes were prepared in good yields and their structures were elucidated using various spectroscopic methods, including ¹H NMR, ¹³C NMR, and mass spectrometry. dergipark.org.tr

Research has also been conducted on silver(I) complexes with phosphate (B84403) derivatives of benzimidazole. researchgate.net The molecular and crystal structures of some of these complexes have been determined by single-crystal X-ray diffraction analysis, revealing details of the coordination environment around the silver(I) ion. researchgate.net

Table 2: Selected Silver (I) Complexes of this compound and Derivatives

| Complex Formula | Proposed Geometry | Ligands |

| [Ag(Mebzlh)(SCN)] | Linear | This compound, Thiocyanate. chemicalpapers.com |

| Bis(N-methylbenzimidazole)silver(I) nitrate | Not specified | N-Methylbenzimidazole, Nitrate. dergipark.org.tr |

| [Ag(2-bimOpe)₂]NO₃ (2-bimOpe = 1H-benzimidazol-2-ylmethyldiethylphosphate) | Not specified | 1H-benzimidazol-2-ylmethyldiethylphosphate, Nitrate. researchgate.net |

Iron (II) Complexes

The coordination chemistry of this compound with iron(II) has been investigated, leading to the formation of complexes with varying geometries and spin states. In these complexes, this compound typically coordinates to the iron(II) center through its nitrogen atoms.

One study reports the synthesis of a mixed-ligand complex with the general formula [Fe(Mebzlh)₂(SCN)₂]. chemicalpapers.com Based on spectroscopic and physicochemical characterization, a tetrahedral geometry was proposed for this complex. chemicalpapers.com

In the context of spin-crossover phenomena, iron(II) complexes with ligands derived from heterocyclic amines, including those related to this compound, have been synthesized. rsc.org For example, complexes with ligands such as 2-(2′-pyridyl)-N-methylbenzimidazole have been isolated. rsc.org The spin state of these iron(II) complexes is sensitive to the ligand field, with some exhibiting spin crossover behavior. rsc.org

Furthermore, a family of well-defined iron(II) complexes supported by bidentate N-heterocyclic carbene (NHC) ligands derived from N-methylbenzimidazole have been synthesized. rsc.org X-ray crystallography of complexes such as {BnN(N-CH₂(CH₂)n-N′-methylbenzimidazole-2-ylidene)₂}FeCl₂ (where n=1 or 2) and the corresponding bromide analogue revealed a distorted tetrahedral geometry around the iron center. rsc.org Magnetic data for these complexes are consistent with high-spin iron(II) centers (S=2) with a significant zero-field splitting. rsc.org

The influence of sterically hindered this compound on the spin state of iron porphyrin complexes has also been explored. oup.com It was found that this bulky ligand can bind to high-spin meso-tetraarylporphinatoiron(III) chloride to form a bis-ligated complex, and the spin state and ligand orientation were analyzed using NMR and EPR spectroscopy. oup.com

Table 3: Selected Iron (II) Complexes of this compound and Derivatives

| Complex Formula | Geometry | Key Features |

| [Fe(Mebzlh)₂(SCN)₂] | Tetrahedral | Mixed-ligand complex. chemicalpapers.com |

| {BnN(N-CH₂(CH₂)n-N′-methylbenzimidazole-2-ylidene)₂}FeCl₂ (n=1, 2) | Distorted Tetrahedral | Bidentate NHC ligand, high-spin Fe(II). rsc.org |

| {BnN(N-CH₂CH₂CH₂-N′-methylbenzimidazole-2-ylidene)₂}FeBr₂ | Distorted Tetrahedral | Bidentate NHC ligand, high-spin Fe(II). rsc.org |

| [Fe(L)₃]²⁺ (L = 2-(2′-pyridyl)-N-methylbenzimidazole) | Not specified | Potential for spin-crossover. rsc.org |

Palladium (II) Complexes

The coordination of this compound and its derivatives to palladium(II) has resulted in the synthesis of a variety of complexes, often with square planar geometries, which have been investigated for their potential catalytic and biological activities.

A mixed-ligand complex of palladium(II) with this compound and thiocyanate, having the general formula [Pd(Mebzlh)₂(SCN)₂], has been synthesized and characterized. chemicalpapers.com Spectroscopic data for this complex are consistent with a square planar geometry. chemicalpapers.com

In the realm of N-heterocyclic carbene (NHC) chemistry, a series of palladium(II) dibromido complexes bearing cis-chelating hetero-dicarbenes have been synthesized. acs.org In many of these complexes, an N-methylbenzimidazolin-2-ylidene moiety serves as one of the NHC donors, linked by a propylene (B89431) chain to another, different NHC donor. acs.org For instance, a complex with the formula cis-[PdBr₂(C-κ²C)] has been synthesized from a precursor containing a 1-methylbenzimidazole (B167850) moiety. acs.org

Furthermore, palladium(II) complexes encapsulated in zeolites have been prepared. christuniversity.in Specifically, a palladium(II) complex of this compound encapsulated in the super cages of zeolite-Y and ZSM-5 has been synthesized and characterized using various physicochemical methods. christuniversity.in

Table 4: Selected Palladium (II) Complexes of this compound and Derivatives

| Complex Formula | Geometry | Key Features |

| [Pd(Mebzlh)₂(SCN)₂] | Square Planar | Mixed-ligand complex. chemicalpapers.com |

| cis-[PdBr₂(C-κ²C)] (C-κ²C = hetero-dicarbene with N-methylbenzimidazole) | Not specified | cis-chelating hetero-dicarbene ligand. acs.org |

| [Pd(Mebzlh)]-Y | Not specified | Encapsulated in Zeolite-Y. christuniversity.in |

| [Pd(Mebzlh)]-ZSM-5 | Not specified | Encapsulated in ZSM-5. christuniversity.in |

Lead (II) Complexes

The coordination chemistry of lead(II) with this compound has been explored, revealing complexes with irregular geometries due to the influence of the stereochemically active lone pair of electrons on the lead(II) ion.

A mixed-ligand complex of lead(II) with this compound and thiocyanate, formulated as [Pb(Mebzlh)₂(SCN)₂], has been synthesized. chemicalpapers.com Spectroscopic and physicochemical studies suggest an irregular tetrahedral geometry for this complex. chemicalpapers.com

In another study, a mixed-ligand complex of lead(II) with this compound and N-acetylglycine, [Pb(Mebzlh)₂(Gly)]NO₃, was synthesized and characterized. epa.govresearchgate.netresearchgate.net In this complex, this compound acts as a neutral monodentate ligand, coordinating through a nitrogen atom, while N-acetylglycine behaves as a bidentate ligand, coordinating through a nitrogen atom and a terminal carboxyl oxygen atom. epa.govresearchgate.net The resulting geometry around the lead(II) center is described as irregular tetrahedral. epa.gov

The synthesis of a lead(II) complex with this compound dithiocarbamate (B8719985) has also been reported. researchgate.net Infrared spectroscopy indicated the coordination of the dithiocarbamate ligand to the lead(II) ion through the sulfur atoms. researchgate.net

Table 5: Selected Lead (II) Complexes of this compound and Derivatives

| Complex Formula | Geometry | Ligands |

| [Pb(Mebzlh)₂(SCN)₂] | Irregular Tetrahedral | This compound, Thiocyanate. chemicalpapers.com |

| [Pb(Mebzlh)₂(Gly)]NO₃ | Irregular Tetrahedral | This compound, N-acetylglycine, Nitrate. epa.govresearchgate.netresearchgate.net |

| This compound dithiocarbamate-Pb(II) complex | Not specified | This compound dithiocarbamate. researchgate.net |

Chromium (III) Complexes

The coordination chemistry of chromium(III) with this compound and related ligands has been investigated, leading to the formation of stable, typically octahedral complexes.

A mixed-ligand complex of chromium(III) containing this compound and thiocyanate has been synthesized with the proposed general formula [Cr(Mebzlh)₃(SCN)₃]. chemicalpapers.com Spectroscopic and physicochemical data for this complex are consistent with an octahedral geometry. chemicalpapers.com

Studies on chromium(III) complexes with various macrocyclic ligands have also been conducted, where the chromium(III) ion is typically found in a distorted octahedral environment. nih.govjocpr.com For example, the synthesis of dichloride complexes of chromium(III) with cross-bridged tetraazamacrocycles, such as [Cr(L)Cl₂]Cl, has been reported, with X-ray crystal structure determination confirming the distorted octahedral geometry. nih.gov

Furthermore, the synthesis of chromium(III) complexes supported by the tripodal ligand tris(2-pyridylmethyl)amine (B178826) (TPA) has been described. nih.gov The reaction of CrCl₃(THF)₃ with TPA, followed by anion metathesis, yields monomeric, cationic chromium(III) complexes like [(TPA)CrCl₂]⁺. nih.gov

Table 6: Selected Chromium (III) Complexes of this compound and Related Ligands

| Complex Formula | Geometry | Key Features |

| [Cr(Mebzlh)₃(SCN)₃] | Octahedral | Mixed-ligand complex. chemicalpapers.com |

| [Cr(L)Cl₂]Cl (L = cross-bridged tetraazamacrocycle) | Distorted Octahedral | Macrocyclic ligand. nih.gov |

| [(TPA)CrCl₂]⁺ (TPA = tris(2-pyridylmethyl)amine) | Not specified | Cationic complex with a tripodal ligand. nih.gov |

Manganese (II) Complexes

The coordination of this compound to manganese(II) has been studied, resulting in the formation of complexes with various geometries. In these complexes, this compound typically acts as a neutral monodentate ligand.

A mixed-ligand complex containing this compound and thiocyanate has been synthesized, with the proposed formula (H-Mebzlh)₂[Mn(Mebzlh)₂(SCN)₄]·2Mebzlh. chemicalpapers.com Spectroscopic and physicochemical characterization suggest an octahedral geometry for the manganese(II) center in this complex. chemicalpapers.com This complex is noted to be an electrolyte, as indicated by its molar conductivity in DMF solution. chemicalpapers.com

In another study, a mixed-ligand complex of manganese(II) with this compound and N-acetylglycine, [Mn(Mebzlh)₂(Gly)]Cl, was synthesized and characterized. epa.govresearchgate.netresearchgate.net Spectroscopic and magnetic data for this complex indicate a tetrahedral geometry around the manganese(II) ion. epa.gov In this complex, this compound coordinates as a neutral monodentate ligand, while N-acetylglycine acts as a bidentate ligand. epa.govresearchgate.net

The electronic spectrum of a tetrahedral manganese(II) complex with a related ligand displayed absorption bands in the visible region attributed to d-d transitions, specifically ⁶A₁ → ⁴T₂(G) and ⁶A₁ → ⁴A₁(G), ⁴E(G). researchgate.net

Table 7: Selected Manganese (II) Complexes of this compound

| Complex Formula | Geometry | Ligands |

| (H-Mebzlh)₂[Mn(Mebzlh)₂(SCN)₄]·2Mebzlh | Octahedral | This compound, Thiocyanate. chemicalpapers.com |

| [Mn(Mebzlh)₂(Gly)]Cl | Tetrahedral | This compound, N-acetylglycine, Chloride. epa.govresearchgate.netresearchgate.net |

Coordination Modes and Geometries

This compound typically acts as a neutral monodentate ligand, coordinating to metal ions through the lone pair of electrons on its sp²-hybridized imine nitrogen atom (N3). arabjchem.orgresearchgate.netmdpi.com This coordination behavior is observed in complexes with a range of transition metals, including manganese(II), nickel(II), cadmium(II), lead(II), cobalt(II), and copper(II). arabjchem.orgresearchgate.netmdpi.com The presence of the methyl group at the 2-position does not generally impose significant steric hindrance to prevent this primary mode of coordination.

The coordination of one or more this compound ligands to a metal center results in various coordination geometries, which are influenced by the nature of the metal ion, its oxidation state, and the co-ligands present in the coordination sphere. researchgate.netmdpi.com Common geometries observed in mononuclear and polynuclear complexes include distorted octahedral, square pyramidal, and trigonal bipyramidal. researchgate.netmdpi.com For instance, in cadmium(II) coordination polymers, the Cd(II) center can adopt an octahedral geometry, being coordinated by two this compound ligands and four bridging anions. iucr.org Similarly, mononuclear copper(II) complexes with this compound and methacrylate ligands exhibit a distorted octahedral stereochemistry. mdpi.com In contrast, binuclear copper(II) "paddle-wheel" structures containing bridging methacrylate ligands and this compound as an axial ligand adopt a square pyramidal geometry. mdpi.com

While less common, benzimidazole derivatives can also function as bridging ligands between two metal centers, using both nitrogen atoms of the imidazole ring. researchgate.net However, for this compound, the predominant mode is unidentate coordination. arabjchem.orgmdpi.com

Table 1: Selected Coordination Geometries of this compound Complexes

| Metal Ion | Co-ligand(s) | Coordination Geometry | Complex Type | Reference(s) |

| Cu(II) | Methacrylate | Distorted Octahedral | Mononuclear | mdpi.com |

| Cu(II) | Methacrylate | Square Pyramidal | Binuclear | mdpi.com |

| Co(II) | Acrylate | Distorted Trigonal Bipyramid | Mononuclear | researchgate.net |

| Cd(II) | Dicyanamide | Octahedral | 2D Coordination Polymer | iucr.org |

| Cd(II) | Tricyanomethanide | Octahedral | 2D Coordination Polymer | iucr.org |

Supramolecular Architectures and Intermolecular Interactions

The presence of the N-H donor group in the imidazole ring of this compound is crucial for the formation of extensive hydrogen bonding networks. mdpi.comiucr.org These interactions commonly occur between the N-H proton and suitable acceptor atoms, such as halide ions, oxygen atoms from carboxylate co-ligands, or nitrogen atoms from cyano groups of bridging anions. mdpi.comiucr.orgnih.gov

In cadmium(II) coordination polymers containing dicyanamide or tricyanomethanide anions, N—H···N hydrogen bonds link adjacent 2D polymeric sheets, resulting in a robust three-dimensional framework. iucr.org Similarly, in a copper(II)-methacrylate complex, hydrogen bonds between the N-H group of this compound and the oxygen atoms of the methacrylate ligands link mononuclear units into supramolecular chains. mdpi.com The geometry of these interactions is well-defined, with typical N···O distances around 2.76 Å. mdpi.com In complexes with halide anions, such as those of mercury, a variety of intramolecular and intermolecular N-H···Cl and N-H···I hydrogen bonds are observed, creating dimeric or polymeric arrays in the solid state. nih.gov These hydrogen bonding interactions can extend 1D coordination polymers into 3D supramolecular networks. rsc.orgugent.be

Table 2: Examples of Hydrogen Bonding in this compound Complexes

| Complex System | Donor | Acceptor | Interaction Type | Supramolecular Result | Reference(s) |

| [Cu(2-MeBzIm)₂(Macr)₂] | N-H | O (methacrylate) | N-H···O | 1D Supramolecular Chains | mdpi.com |

| [Cd(2-MeBzIm)₂(dca)₂] | N-H | N (dicyanamide) | N-H···N | 3D Framework from 2D Sheets | iucr.org |

| [Cd(2-MeBzIm)₂(tcm)₂] | N-H | N (tricyanomethanide) | N-H···N | 3D Framework from 2D Sheets | iucr.org |

| [H(sebenzimMe)]ₓHgCl₂ | N-H | Cl | N-H···Cl | Dimeric/Polymeric Arrays | nih.gov |

π-π Stacking Interactions

The planar aromatic benzimidazole ring system facilitates π-π stacking interactions, which are another key element in the construction of supramolecular architectures. researchgate.netmdpi.comiucr.org These interactions typically occur between the benzimidazole rings of adjacent complex units. The geometry of these interactions is often an offset or slipped stacking arrangement, rather than a direct face-to-face overlap, which is a common feature for aromatic nitrogen-containing ligands. rsc.org

In cadmium(II) coordination polymers, weak π–π stacking interactions are observed between the imidazole rings of adjacent polymeric chains, with centroid-to-centroid distances of 3.8446(14) Å and 3.9664(15) Å. iucr.org In another Cd(II) complex, π-π interactions between benzimidazole rings from adjacent layers, with an interplanar spacing of 3.415(3) Å and a centroid separation of 3.564(5) Å, complete the three-dimensional structure. iucr.org Nickel complexes with related benzimidazole-derived ligands also exhibit intermolecular π-π stacking between adjacent benzimidazole rings, with distances of 3.53 Å and 3.68 Å. d-nb.info These interactions, in concert with hydrogen bonds, provide additional stability to the extended crystal lattice. mdpi.comrsc.org

Applications of this compound Coordination Complexes in Catalysis

Coordination complexes of this compound and its derivatives have shown promise in the field of catalysis. arabjchem.orgguidechem.com The metal center, held within the ligand framework, can act as a catalytically active site for various organic transformations. The electronic and steric properties of the this compound ligand can modulate the reactivity of the metal ion.

While research into the catalytic applications of simple this compound complexes is still developing, related systems demonstrate significant potential. For example, coordination polymers constructed from a flexible bis(this compound) ligand and d¹⁰ metals like zinc and cadmium have been shown to be effective photocatalysts. rsc.orgugent.be These materials exhibit excellent photocatalytic activity for the degradation of organic dyes under UV irradiation.

Furthermore, complexes derived from the benzimidazole scaffold are active in important C-C coupling reactions and hydrogenation processes. N-heterocyclic carbene (NHC) complexes derived from the benzimidazolium moiety are effective catalysts for transfer hydrogenation and the Heck coupling reaction. arabjchem.org Although these catalysts involve a carbene derived from the benzimidazole core rather than the neutral this compound ligand itself, it highlights the catalytic relevance of the benzimidazole framework in organometallic chemistry. The synthesis of this compound itself can be achieved via heterogeneous catalysis using a Cu-Pd bimetallic catalyst, demonstrating the interaction of this molecular class with catalytic systems. mdpi.comacs.org

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) has proven to be a powerful tool for elucidating the structural, vibrational, and electronic properties of this compound (2-MBI). nih.govkfupm.edu.sa DFT calculations, particularly using the B3LYP functional with various basis sets like 6-311++G(d,p) and 6-31G(d,p), have been extensively employed to provide a detailed understanding of this molecule. nih.gov

Molecular Geometry Optimization

Theoretical calculations have been instrumental in determining the optimized molecular geometry of this compound. nih.govresearchgate.net Studies using DFT with the B3LYP/6-311+G** basis set have shown that the optimized geometry of this compound in its ground state possesses C_s symmetry. researchgate.net The calculated bond lengths and angles are generally in good agreement with experimental data, providing a reliable model of the molecule's three-dimensional structure. researchgate.netiucr.org For instance, the optimized structural parameters calculated by DFT B3LYP levels are consistent with experimental findings. researchgate.net